molecular formula C30H56O12 B13895115 [3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate

[3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate

Cat. No.: B13895115
M. Wt: 608.8 g/mol
InChI Key: SZYSLWCAWVWFLT-UHFFFAOYSA-N
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Description

[3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a long-chain fatty acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and glycosylation reactions. Common reagents used in these reactions include protecting groups such as acetyl or benzyl groups, esterification agents like dicyclohexylcarbodiimide (DCC), and glycosyl donors such as trichloroacetimidates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as chromatography and crystallization are employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage or the glycosidic bond.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound can be used as a model molecule to study enzyme interactions and metabolic pathways. Its structure is similar to certain natural products, making it useful in biochemical studies.

Medicine

In medicine, the compound has potential applications as a drug delivery agent due to its amphiphilic nature. It can form micelles or vesicles that encapsulate therapeutic agents.

Industry

In the industrial sector, the compound can be used in the formulation of specialty chemicals, surfactants, and emulsifiers. Its unique structure provides desirable properties for various applications.

Mechanism of Action

The mechanism of action of [3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate involves interactions with specific molecular targets. These targets may include enzymes, receptors, or cellular membranes. The compound’s multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sucrose Octaacetate: Similar in having multiple hydroxyl groups and ester linkages.

    Glyceryl Monostearate: Shares the long-chain fatty acid ester component.

    Methyl Glucoside: Contains the glycosidic linkage and hydroxyl groups.

Uniqueness

What sets [3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate apart is its combination of a complex carbohydrate moiety with a long-chain fatty acid ester. This unique structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

Molecular Formula

C30H56O12

Molecular Weight

608.8 g/mol

IUPAC Name

[3,4-dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate

InChI

InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3

InChI Key

SZYSLWCAWVWFLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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